2-ethoxy-N-(9H-purin-6-yl)propanamide
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Overview
Description
2-ethoxy-N-(9H-purin-6-yl)propanamide is a chemical compound with the molecular formula C10H13N5O2 and a molecular weight of 235.24 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(9H-purin-6-yl)propanamide typically involves the reaction of a purine derivative with an ethoxy-propanamide group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(9H-purin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other purine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds .
Scientific Research Applications
2-ethoxy-N-(9H-purin-6-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules like DNA and RNA.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(9H-purin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(9H-purin-6-yl)propanamide
- 2-methoxy-N-(9H-purin-6-yl)propanamide
- 2-ethoxy-N-(9H-purin-6-yl)butanamide
Uniqueness
2-ethoxy-N-(9H-purin-6-yl)propanamide is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-ethoxy-N-(7H-purin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-17-6(2)10(16)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H2,11,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNHVOMGRGJXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NC1=NC=NC2=C1NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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